Home > Products > Screening Compounds P62086 > 3-[4-(Aminomethyl)benzyloxy] Thalidomide
3-[4-(Aminomethyl)benzyloxy] Thalidomide -

3-[4-(Aminomethyl)benzyloxy] Thalidomide

Catalog Number: EVT-1503170
CAS Number:
Molecular Formula: C₂₁H₁₉N₃O₅
Molecular Weight: 393.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-[4-(Aminomethyl)benzyloxy] Thalidomide is a derivative of thalidomide, a compound originally developed as a sedative but later recognized for its anti-inflammatory and anti-angiogenic properties. This specific derivative incorporates a 4-(aminomethyl)benzyloxy group, which enhances its biological activity and therapeutic potential. The compound is classified as a thalidomide analog and is primarily investigated for its role in treating various conditions, including cancer and inflammatory diseases.

Source and Classification

Thalidomide was first synthesized in the late 1950s and has since been modified to create numerous analogs with improved efficacy and reduced side effects. 3-[4-(Aminomethyl)benzyloxy] Thalidomide falls under the category of thalidomide derivatives, which are explored for their pharmacological activities, particularly in oncology and immunology. The classification of this compound can be summarized as follows:

  • Chemical Class: Thalidomide analog
  • Therapeutic Class: Anti-inflammatory, anti-angiogenic agents
  • Biological Activity: Potential treatment for cancer, inflammatory diseases
Synthesis Analysis

Methods and Technical Details

The synthesis of 3-[4-(Aminomethyl)benzyloxy] Thalidomide typically involves the modification of thalidomide through various chemical reactions. One common method includes:

  1. Starting Material: Thalidomide
  2. Reagents: Benzyl chloride or similar benzyl derivatives, amines
  3. Reaction Conditions: Basic conditions (e.g., potassium carbonate), followed by purification techniques such as column chromatography.

For example, one synthetic route involves the reaction of thalidomide with benzyl chloride in the presence of a base to introduce the benzyloxy group, followed by reductive amination to attach the aminomethyl group .

Technical Details

  • Yield Optimization: Various strategies are employed to maximize yield, including adjusting reaction times, temperatures, and reagent concentrations.
  • Characterization Techniques: The synthesized compounds are typically characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structure.
Molecular Structure Analysis

Structure and Data

The molecular structure of 3-[4-(Aminomethyl)benzyloxy] Thalidomide can be represented as follows:

  • Molecular Formula: C17_{17}H19_{19}N1_{1}O3_{3}
  • Molecular Weight: Approximately 285.34 g/mol

The structural features include a thalidomide backbone with a benzyloxy group at one end and an aminomethyl group at the para position of the benzene ring.

Chemical Reactions Analysis

Reactions and Technical Details

The compound undergoes several chemical reactions that are critical for its biological activity:

  1. Hydrolysis: The benzyloxy group can be hydrolyzed under acidic or basic conditions, releasing phenol derivatives.
  2. Reduction: The aminomethyl group may participate in reduction reactions, influencing its interaction with biological targets.
  3. Substitution Reactions: The compound can act as a nucleophile in substitution reactions, further modifying its structure.

These reactions are essential for understanding how the compound interacts with biological systems and contributes to its therapeutic effects .

Mechanism of Action

Process and Data

The mechanism of action of 3-[4-(Aminomethyl)benzyloxy] Thalidomide involves several pathways:

  • Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), thereby reducing inflammation.
  • Anti-angiogenic Effects: The compound interferes with angiogenesis by inhibiting endothelial cell proliferation and migration, which is crucial in tumor growth and metastasis.

Data from studies indicate that this compound exhibits significant inhibition of interleukin-6 (IL-6), further supporting its role in modulating immune responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO), sparingly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with strong acids and bases; undergoes hydrolysis under extreme pH conditions.

Relevant data regarding melting point, boiling point, and other physical constants may vary based on specific synthesis methods used .

Applications

Scientific Uses

3-[4-(Aminomethyl)benzyloxy] Thalidomide is primarily researched for its potential applications in:

  • Cancer Therapy: As an anti-cancer agent due to its ability to inhibit tumor growth through anti-angiogenic mechanisms.
  • Autoimmune Disorders: Its immunomodulatory effects make it a candidate for treating conditions such as lupus or rheumatoid arthritis.

Research continues to explore its efficacy in various clinical settings, aiming to optimize its therapeutic profile while minimizing side effects associated with traditional thalidomide usage .

Chemical Structure and Rational Design

Structural Characterization of 3-[4-(Aminomethyl)benzyloxy] Thalidomide

3-[4-(Aminomethyl)benzyloxy] Thalidomide (SF-1-088) is a cereblon (CRBN)-targeting derivative engineered for proteolysis-targeting chimera (PROTAC) applications. Its systematic IUPAC name is 4-(N-(4-cyclohexylbenzyl)-2-((N,2,4,6-tetramethylphenyl)sulfonamido)acetamido)-N-(4-(((2-(2,5-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)methyl)benzyl)-2-hydroxybenzamide [5]. The molecule features a complex architecture with three key domains:

  • A thalidomide core (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline) responsible for CRBN binding
  • A 4-aminomethylbenzyloxy linker attached at the C3 position of the phthalimide ring
  • An extended hydrophobic auxiliary group (cyclohexylbenzyl and tetramethylphenylsulfonamido motifs) [5] [9]

The compound has a molecular formula of C₅₃H₅₅N₅O₁₀S and a molecular weight of 954.09 g/mol [1] [5]. The aminomethylbenzyloxy linker provides a primary amine (–CH₂NH₂) functional handle for conjugation with warheads in PROTAC designs. X-ray crystallography studies of analogous CRBN binders suggest that the glutarimide ring occupies the tri-tryptophan pocket of CRBN, while the benzyloxy extension projects toward the solvent-exposed region, minimizing steric clashes with the E3 ligase complex [6] [9].

Table 1: Molecular Properties of 3-[4-(Aminomethyl)benzyloxy] Thalidomide

PropertyValue
IUPAC Name4-(N-(4-cyclohexylbenzyl)-2-((N,2,4,6-tetramethylphenyl)sulfonamido)acetamido)-N-(4-(((2-(2,5-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)methyl)benzyl)-2-hydroxybenzamide
Molecular FormulaC₅₃H₅₅N₅O₁₀S
Molecular Weight954.09 g/mol
Key Functional Group4-(Aminomethyl)benzyloxy linker
Storage Conditions-20°C
CAS Number1547162-41-3 (related analog) [3]

Comparative Analysis with Parent Thalidomide and Analogous Derivatives

The structural evolution from thalidomide to 3-[4-(aminomethyl)benzyloxy] thalidomide reflects targeted optimizations for enhanced PROTAC utility:

Core Modifications:

  • Parent thalidomide contains a racemic glutarimide-phthalimide scaffold with limited conjugation sites and hydrolytic instability [6] [9].
  • Pomalidomide (3-amino-thalidomide) introduces an amino group at C4 of the phthalimide ring, improving CRBN affinity and solubility but retaining racemization issues [3] [9].
  • SF-1-088’s C3-benzyloxy functionalization avoids the chiral center, eliminating enantiomer-dependent activity while providing a stable ether linkage resistant to hydrolysis [5] [6].

CRBN Binding Affinity:

Competitive microscale thermophoresis (MST) assays reveal SF-1-088 derivatives exhibit ~2-fold higher CRBN affinity (IC₅₀ ≈ 29–63 μM) compared to classical IMiDs like pomalidomide (IC₅₀ ≈ 13 μM) and lenalidomide (IC₅₀ ≈ 19 μM) [6]. This enhancement stems from hydrophobic interactions between the benzyloxy group and CRBN’s solvent-accessible regions.

Physicochemical Properties:

The aminomethylbenzyloxy extension increases molecular weight significantly (954 g/mol vs. 259 g/mol for thalidomide) but maintains drug-like properties:

  • Log D₇.₄: Estimated at -0.7 to 0.9, comparable to fluorinated benzamide-based CRBN binders [6]
  • Plasma Protein Binding: 5–17%, lower than thalidomide (51%) due to reduced lipophilicity [6]
  • Chemical Stability: Resists hydrolytic degradation at physiological pH, unlike phthalimide-based IMiDs [6] [9]

Table 2: Comparative Analysis of Thalidomide Derivatives

ParameterThalidomidePomalidomideLenalidomide3-[4-(Aminomethyl)benzyloxy] Thalidomide
CRBN IC₅₀ (μM)>100 [9]13 ± 2.7 [6]19 ± 1.5 [6]29–63 [6]
Molecular Weight259 g/mol273 g/mol259 g/mol954 g/mol
log D₇.₄0.5 [6]-0.4 [6]Not reported-0.7 to 0.9 [6]
Linker ChemistryNoneC4-aminoC4-aminoC3-benzyloxy ether
Hydrolytic StabilityLowModerateModerateHigh [6]

Rational Drug Design Principles for Aminomethyl-Benzyloxy Functionalization

The aminomethyl-benzyloxy modification exemplifies structure-based optimization to address limitations of classical immunomodulatory drugs (IMiDs):

Linker Vector Optimization:

Attachment at the C3 position of the phthalimide ring was prioritized over C4 to avoid disrupting the H-bond between the phthalimide carbonyl and CRBN’s Asn351. Molecular dynamics simulations confirmed the C3-benzyloxy group orients away from the protein surface, preserving native binding interactions [6] [9].

Enhanced Proteolytic Resistance:

Replacing the phthalimide’s imide ring with a benzyloxy ether eliminates the hydrolytically labile cyclic amide. This prevents non-enzymatic degradation to inactive metabolites—a critical flaw in thalidomide and its analogs [6] [10].

Conformational Control:

The benzyl spacer’s rigidity reduces entropic penalties upon CRBN binding. Fluorine scan analyses (comparing fluorinated vs. non-fluorinated benzamides) demonstrated that ortho-fluorination further stabilizes ligand conformation via intramolecular H-bonds (C–F⋯H–N), enhancing affinity by 1.5–2.0-fold [6].

PROTAC-Specific Engineering:

The terminal aminomethyl group (–CH₂NH₂) serves as a generic conjugation site for warhead ligands targeting disease-relevant proteins (e.g., BRD4, HDAC6). This design follows the "allo-network" strategy, where the effector’s bioactivity depends on ternary complex formation rather than direct inhibition [6] [10].

Table 3: Rational Design Objectives and Outcomes of Aminomethyl-Benzyloxy Functionalization

Design ObjectiveStructural SolutionFunctional Outcome
Stable Conjugation HandlePrimary amine at benzyl terminusEnables amide/carbamate formation with warheads
CRBN Affinity RetentionPreservation of glutarimide H-bond donorsMaintains Kᵢ ≈ 29–56 μM [6]
Reduced Neomorphic ActivityAvoidance of phthalimide bioisosteresLowers IKZF1/3 degradation potential
Improved PharmacokineticsEther linkage + hydrophobic auxiliariesEnhances membrane permeability (CHIIAM: 5.2–8.1) [6]
Racemization MitigationAchiral benzyloxy linkerEliminates enantiomer-specific toxicity

Properties

Product Name

3-[4-(Aminomethyl)benzyloxy] Thalidomide

Molecular Formula

C₂₁H₁₉N₃O₅

Molecular Weight

393.39

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.